Docosane-11,12-diol
Description
Docosane-11,12-diol is a hypothetical or sparsely studied 22-carbon saturated hydrocarbon (alkane) with hydroxyl groups at the 11th and 12th carbon positions. For instance, compounds like dodecane-1,12-diol (12-carbon diol) and dibenzo[a,l]pyrene-11,12-diol (a polycyclic aromatic hydrocarbon [PAH] derivative) highlight how hydroxyl group positioning and molecular architecture influence reactivity, toxicity, and biological interactions .
Properties
CAS No. |
112065-19-7 |
|---|---|
Molecular Formula |
C22H46O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
docosane-11,12-diol |
InChI |
InChI=1S/C22H46O2/c1-3-5-7-9-11-13-15-17-19-21(23)22(24)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
BSVWZAJMWPVDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosane-11,12-diol can be synthesized through several methods. One common approach involves the reduction of docosanoic acid derivatives. For instance, the reduction of docosanoic acid with lithium aluminum hydride (LiAlH4) can yield docosane-1,14-diol, which can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of docosanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: Docosane-11,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or nickel (Ni) catalysts
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Diols: Dodecane-1,12-diol
Dodecane-1,12-diol (HO(CH₂)₁₂OH) is a 12-carbon diol with terminal hydroxyl groups. Key comparisons include:
- Physical Properties : As a linear aliphatic diol, it exhibits high crystallinity and moderate solubility in polar solvents, contrasting with the hypothetical Docosane-11,12-diol, which would have lower solubility due to its longer hydrocarbon chain .
- Applications : Used in polymer synthesis (e.g., polyesters) and as a crosslinking agent. This compound’s extended chain might enhance flexibility in polymer matrices but reduce reactivity due to steric hindrance .
- Safety: Limited toxicity data exist for dodecane-1,12-diol, though it is classified for research use only, with precautions against strong acids/oxidizers .
| Property | This compound (Hypothetical) | Dodecane-1,12-diol |
|---|---|---|
| Molecular Formula | C₂₂H₄₄O₂ | C₁₂H₂₆O₂ |
| Hydroxyl Position | 11,12 | 1,12 |
| Solubility (Polarity) | Low (long-chain hindrance) | Moderate (terminal -OH groups) |
| Toxicity | Not studied | Limited data; research-use only |
Aromatic Diols: Dibenzo[a,l]pyrene-11,12-diol
This PAH-derived diol (C₂₄H₁₆O₂) is a carcinogenic metabolite of dibenzo[def,p]chrysene (DBC). Key distinctions from this compound include:
- Reactivity : The aromatic rings enable π-π stacking and electrophilic interactions, facilitating DNA adduct formation. This compound’s saturated structure lacks such reactivity .
- Metabolism : Dibenzo[a,l]pyrene-11,12-diol undergoes glucuronidation (via UGT enzymes) to form stereoisomeric glucuronides, critical for detoxification. This compound’s metabolism would likely involve simpler oxidation pathways .
- Toxicity : Dibenzo[a,l]pyrene-11,12-diol is highly mutagenic, inducing skin and lung tumors in mice. Its trans-configuration stabilizes DNA adducts, a feature absent in aliphatic diols .
| Property | This compound (Hypothetical) | Dibenzo[a,l]pyrene-11,12-diol |
|---|---|---|
| Structure | Saturated alkane | Polycyclic aromatic hydrocarbon |
| DNA Interaction | Minimal (no aromatic rings) | Forms stable adducts |
| Metabolic Pathway | Oxidation/Conjugation | Glucuronidation (stereospecific) |
| Carcinogenicity | Not observed | High (skin/lung tumors in mice) |
Unsaturated Analogs: 11-Dodecenoic Acid
- Double Bond Reactivity : The 11th-position double bond enables electrophilic addition, unlike saturated diols. This compound’s lack of unsaturation would confer stability under oxidative conditions .
- Biological Activity: 11-Dodecenoic acid exhibits antibiotic effects, whereas aliphatic diols like dodecane-1,12-diol show negligible bioactivity .
Key Research Findings and Data Gaps
Metabolic Studies : Aromatic diols like dibenzo[a,l]pyrene-11,12-diol are extensively studied for glucuronidation kinetics and stereochemistry . In contrast, aliphatic diols lack such detailed metabolic profiles.
Toxicological Profiles: PAH-derived diols exhibit dose-dependent carcinogenicity (e.g., 100 nmol dibenzo[a,l]pyrene-11,12-diol induced 87% tumor incidence in mice) . No comparable data exist for this compound.
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